Ethylenebismaleimide Ethylenebismaleimide BMOE, BMB and BMH are homobifunctional, maleimide crosslinkers for conjugation between sulfhydryl groups (-SH). Such bismaleimide crosslinkers are commonly used to explore and characterize protein structure (i.e., oligomerization) or protein interactions. Because BMOE, BMB and BMH have the same reactivity but differ in length, the relative success of these three reagents in forming crosslinks between sites in a protein oligomer or interaction can assist in determining intra- and intermolecular distances.

Brand Name: Vulcanchem
CAS No.: 5132-30-9
VCID: VC20759067
InChI: InChI=1S/C10H8N2O4/c13-7-1-2-8(14)11(7)5-6-12-9(15)3-4-10(12)16/h1-4H,5-6H2
SMILES: C1=CC(=O)N(C1=O)CCN2C(=O)C=CC2=O
Molecular Formula: C10H8N2O4
Molecular Weight: 220.18 g/mol

Ethylenebismaleimide

CAS No.: 5132-30-9

Cat. No.: VC20759067

Molecular Formula: C10H8N2O4

Molecular Weight: 220.18 g/mol

* For research use only. Not for human or veterinary use.

Ethylenebismaleimide - 5132-30-9

CAS No. 5132-30-9
Molecular Formula C10H8N2O4
Molecular Weight 220.18 g/mol
IUPAC Name 1-[2-(2,5-dioxopyrrol-1-yl)ethyl]pyrrole-2,5-dione
Standard InChI InChI=1S/C10H8N2O4/c13-7-1-2-8(14)11(7)5-6-12-9(15)3-4-10(12)16/h1-4H,5-6H2
Standard InChI Key PUKLCKVOVCZYKF-UHFFFAOYSA-N
SMILES C1=CC(=O)N(C1=O)CCN2C(=O)C=CC2=O
Canonical SMILES C1=CC(=O)N(C1=O)CCN2C(=O)C=CC2=O

Chemical Identity and Structure

Ethylenebismaleimide belongs to the class of bismaleimide compounds characterized by two maleimide functional groups connected by an ethylene bridge. The compound is primarily identified by its CAS number 5132-30-9 and molecular formula C₁₀H₈N₂O₄. The molecular weight of this compound is 220.18 g/mol . The systematic name for this compound is 1,1'-(1,2-ethanediyl)bis-1H-pyrrole-2,5-dione, although it is known by several synonyms including 1,2-Bis(maleimido)ethane, 1,2-Dimaleimidoethane, N,N'-Ethylenedimaleimide, and Ethylene-bis-maleimide .

The molecular structure features two maleimide rings connected by an ethylene (-CH₂-CH₂-) bridge. Each maleimide group contains a five-membered ring with two carbonyl groups and a nitrogen atom, providing reactive sites for various chemical transformations and crosslinking reactions.

Physical and Chemical Properties

Ethylenebismaleimide exhibits distinct physical and chemical characteristics that make it valuable in numerous applications. The compound appears as an off-white solid under standard conditions . Its key physical properties are summarized in the following table:

PropertyValue
Melting Point193-194°C
Boiling Point428.3±28.0°C (Predicted)
Density1.510±0.06 g/cm³ (Predicted)
Recommended Storage Temperature2-8°C
SolubilitySoluble in Chloroform
Physical FormSolid
ColorOff-White
pKa-2.11±0.20 (Predicted)
InChIInChI=1S/C10H8N2O4/c13-7-1-2-8(14)11(7)5-6-12-9(15)3-4-10(12)16/h1-4H,5-6H2
SMILESC(N1C(=O)C=CC1=O)CN1C(=O)C=CC1=O

The compound demonstrates excellent thermal stability, which is a characteristic feature of bismaleimide-based materials. This stability is attributed to the rigid structure of the maleimide rings and the crosslinking capability that creates thermally resistant networks when polymerized .

QuantityPrice (€)
250mg279.00
500mg363.00
1g502.00
2g725.00
5g1,280.00

These prices reflect the specialized nature of the compound and its importance in research and high-performance applications .

Applications and Uses

Ethylenebismaleimide finds applications across multiple industries, primarily due to its excellent crosslinking capabilities and thermal properties.

Protein Crosslinking

One of the primary applications of Ethylenebismaleimide is as a protein cross-linking agent in biochemical research. As a sulfhydryl-reactive homobifunctional crosslinker, it can create bridges between thiol groups (-SH) present in proteins and peptides . This property makes it valuable in protein structure studies, enzyme immobilization, and bioconjugation techniques.

Industrial Applications

In the broader context of bismaleimide compounds, Ethylenebismaleimide represents an important component in high-performance materials. Bismaleimides as a class are extensively used in:

  • Aerospace and aircraft industries for structural components that require high thermal stability

  • Nuclear industry applications requiring radiation resistance

  • Electronics industry, particularly in the manufacture of printed circuit boards

  • Advanced composite materials requiring excellent mechanical properties at elevated temperatures

The versatility of bismaleimide resins stems from their combination of desirable properties: high thermal stability, excellent mechanical strength retention at elevated temperatures, good chemical resistance, and processability. These resins maintain their mechanical properties even after long aging times at temperatures as high as 250°C .

Thermal and Mechanical Properties

The thermal and mechanical characteristics of Ethylenebismaleimide and its derivatives are particularly noteworthy and contribute significantly to their industrial value.

Thermal Stability

Bismaleimide compounds, including Ethylenebismaleimide, exhibit exceptional thermal stability. Research on similar bismaleimide compounds has demonstrated that these materials can withstand high temperatures with minimal degradation. Modified bismaleimide resins often show 10% weight loss temperatures above 500°C and char yields at 700°C ranging between 46% and 58% in a nitrogen atmosphere .

The high thermal stability of these compounds makes them suitable for applications requiring heat resistance, such as components in jet engines, aerospace structures, and high-temperature electronic devices.

Modification Strategies

Pure bismaleimide resins, while possessing excellent thermal properties, can be brittle and difficult to process. To overcome these limitations, various modification strategies have been developed.

Poly(ethylene glycol) Modification

Research has demonstrated that maleimido end-capped poly(ethylene glycol) (m-PEG) can be blended with bismaleimide resins to enhance their processability. These modifications significantly increase the processing window of bismaleimide resins from approximately 20°C to 80°C .

  • Reduced thermal stability compared to unmodified bismaleimide resins

  • Elevated coefficients of thermal expansion

  • Changes in thermal and mechanical properties proportional to the amount of m-PEG incorporated

Interestingly, the molecular weight of the PEG segment appears to have minimal impact on the curing behavior and thermal/mechanical properties of the blends .

Other Modification Approaches

Additional approaches to bismaleimide modification include:

  • Incorporation of hydrogen silsesquioxane (HSQ)

  • Addition of dipropargyl ethers of various bisphenols, including:

    • Bisphenol A

    • Hexafluorobisphenol A

    • 4,4′-dihydroxydiphenyl ether

    • Resorcinol

These modifications aim to balance the excellent heat resistance of bismaleimide resins with improved processing properties for advanced composite applications .

Polymerization Behavior

The reactivity of bismaleimide compounds, including Ethylenebismaleimide, is significantly influenced by the chemical nature of the bridge unit between the maleimide rings . This reactivity affects:

  • Curing temperatures and rates

  • Crosslinking density

  • Final physical properties of the cured resin

  • Processing characteristics

The maleimide groups in Ethylenebismaleimide can undergo various polymerization reactions, including:

  • Addition polymerization through the carbon-carbon double bonds

  • Michael addition reactions with nucleophiles

  • Diels-Alder reactions with dienes

These versatile reaction pathways contribute to the wide application range of bismaleimide compounds in polymer chemistry and materials science.

Research Developments

Recent research on bismaleimide compounds has expanded their potential applications beyond traditional aerospace and electronics industries.

Liquid Crystalline Behavior

Studies on structurally similar bismaleimide monomers have identified potential thermotropic liquid crystalline behavior. This is evidenced by birefringence observed in the melting state of certain bismaleimides . This property could lead to new applications in optical materials and displays.

Nonlinear Optical Materials

Polybismaleimides have shown potential applications in second-order nonlinear optical (NLO) materials. Their high glass transition temperatures help maintain the critical orientation of NLO chromophores, making them valuable in developing advanced optical devices .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator